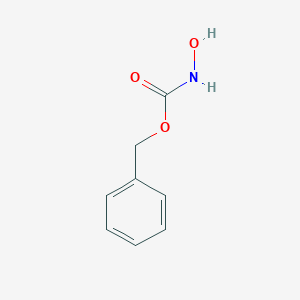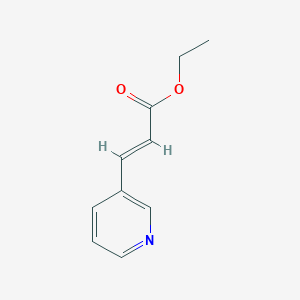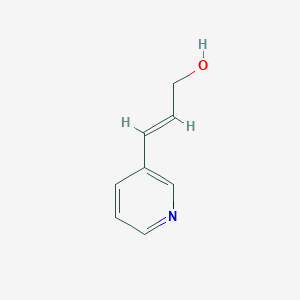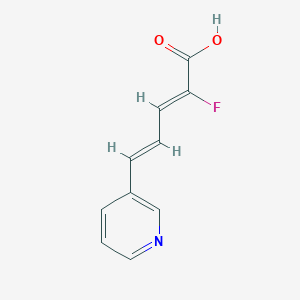
p-Nitrophényl iodoacétate
Vue d'ensemble
Description
P-Nitrophenyl iodoacetate (PNPA) is a chemical compound that is widely used in scientific research due to its ability to inhibit enzymes and measure their activity. PNPA is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol. This compound is used in the field of biochemistry to study enzyme kinetics and to develop new drugs that target specific enzymes.
Applications De Recherche Scientifique
Activité d'hydrolyse de l'estérase
Le p-Nitrophényl iodoacétate est utilisé dans l'étude des estérases, une grande famille d'enzymes avec de larges applications dans l'industrie . Dans une étude, une estérase conçue de novo a montré des activités lytiques significatives envers l'acétate de p-nitrophényle . Cette recherche a développé un nouveau protocole pour obtenir de nouvelles enzymes qui peuvent être utiles dans des environnements difficiles ou pour des réactions nouvelles .
Radiofluoration indirecte des biomolécules
Les esters activés par le 4-nitrophényle, y compris le this compound, sont utilisés pour la radiofluoration indirecte des biomolécules . Ce processus implique la préparation d'esters activés marqués au 18F, ce qui est généralement une procédure complexe et en plusieurs étapes . L'utilisation d'esters activés par le 4-nitrophényle (PNP) peut simplifier ce processus, permettant la préparation rapide de synthons d'acylation marqués au 18F en une seule étape .
Synthèse du N-méthyl iodoacétamide
Le this compound est utilisé pour la synthèse du N-méthyl iodoacétamide . Le N-méthyl iodoacétamide est un réactif utilisé dans la synthèse peptidique et le séquençage des protéines.
Introduction du groupe iodoacétyle dans les peptides
Le this compound est utilisé pour introduire le groupe iodoacétyle dans les peptides . Le groupe iodoacétyle est un groupe fonctionnel qui peut réagir avec des nucléophiles, comme le groupe thiol dans les résidus de cystéine, permettant des modifications site-spécifiques des peptides et des protéines.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
p-Nitrophenyl iodoacetate is a sulfhydryl reactive compound . It primarily targets the myosin subfragment 1 (S-1) . The S-1 segment of the myosin heavy chain plays a crucial role in muscle contraction.
Mode of Action
The compound interacts with its target through a process known as acylation . When S-1 reacts with p-nitrophenyl iodoacetate, the 20-kilodalton (20-kDa) segment of the heavy chain is cross-linked to the 26-kDa segment via the reactive thiol SH2 . This interaction results in changes in the structure and function of the myosin heavy chain.
Biochemical Pathways
It is known that the compound is involved in the modification of peptides . This suggests that it may influence protein synthesis and degradation pathways, with potential downstream effects on cellular processes such as cell growth, differentiation, and apoptosis.
Result of Action
The primary result of p-Nitrophenyl iodoacetate’s action is the modification of the myosin heavy chain, which can alter muscle contraction . .
Analyse Biochimique
Biochemical Properties
p-Nitrophenyl Iodoacetate plays a significant role in biochemical reactions, particularly those involving esterases . It is often used as a substrate in esterase activity assays, where the release of p-nitrophenol from a p-nitrophenyl ester is measured .
Molecular Mechanism
The molecular mechanism of action of p-Nitrophenyl Iodoacetate is primarily through its interaction with sulfhydryl groups in biomolecules . This interaction can lead to changes in enzyme activity, gene expression, and other molecular processes .
Metabolic Pathways
p-Nitrophenyl Iodoacetate may be involved in various metabolic pathways due to its reactivity with sulfhydryl groups
Propriétés
IUPAC Name |
(4-nitrophenyl) 2-iodoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERXSZLDSOPHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067604 | |
| Record name | Acetic acid, iodo-, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31252-85-4 | |
| Record name | p-Nitrophenyl iodoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31252-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl iodoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031252854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-iodo-, 4-nitrophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, iodo-, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrophenyl iodoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of p-Nitrophenyl iodoacetate in studying protein structure?
A1: p-Nitrophenyl iodoacetate acts as a crosslinking agent by reacting with specific amino acid residues in proteins. It primarily targets reactive thiol groups, like the highly reactive SH2 thiol in the 20-kDa fragment of myosin subfragment 1 (S1). [, ] The iodoacetate group undergoes a nucleophilic substitution reaction with the thiol, forming a stable thioether bond. This covalent linkage "freezes" the spatial interaction between the targeted residues, allowing researchers to study protein proximity and conformational changes.
Q2: How has p-Nitrophenyl iodoacetate been used to investigate the structure of myosin?
A2: Research has demonstrated the use of p-Nitrophenyl iodoacetate to crosslink the 20-kDa and 23-kDa fragments of myosin subfragment 1 (S1). [] Specifically, it was found to bridge the SH2 thiol in the 20-kDa fragment with a lysine residue (Lys-184 or Lys-189) in the 23-kDa fragment. This crosslinking suggests close spatial proximity between these residues within the folded protein structure. Furthermore, this interaction was found to be influenced by the presence of nucleotides, highlighting the dynamic nature of myosin's structure. []
Q3: Are there any structural features of p-Nitrophenyl iodoacetate that contribute to its activity as a crosslinking agent?
A3: Yes, the structure of p-Nitrophenyl iodoacetate contributes to its effectiveness as a crosslinking agent. The iodoacetate group is highly reactive towards thiol groups, enabling the formation of stable thioether bonds with cysteine residues in proteins. [] Additionally, the molecule's relatively small size allows it to access and react with residues located within confined protein structures. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



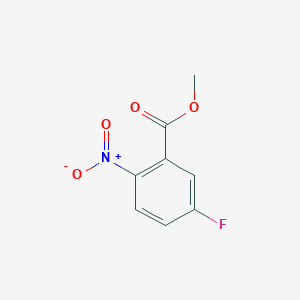
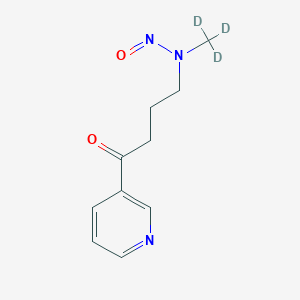
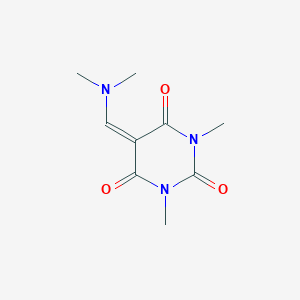
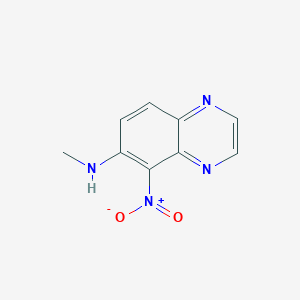
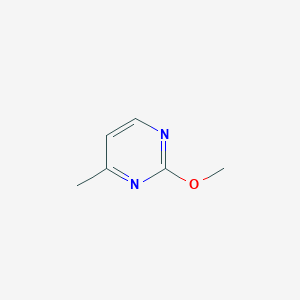
![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14949.png)
